METHYL (4Z)-1-(4-FLUOROPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrole core substituted with a fluorophenyl group, a hydroxybenzylidene moiety, and a methyl ester group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-1-(4-FLUOROPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluoroaniline and 2-hydroxybenzaldehyde to form the Schiff base intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrrole derivative. The final step involves esterification with methanol in the presence of a strong acid catalyst to obtain the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate for synthesizing more complex molecules.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of METHYL (4Z)-1-(4-FLUOROPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxybenzylidene moiety can participate in hydrogen bonding, while the fluorophenyl group can engage in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 1-(4-bromophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 1-(4-methylphenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The presence of the fluorophenyl group in METHYL (4Z)-1-(4-FLUOROPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs. The fluorine atom can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H16FNO4 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
methyl (4Z)-1-(4-fluorophenyl)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H16FNO4/c1-12-18(20(25)26-2)16(11-13-5-3-4-6-17(13)23)19(24)22(12)15-9-7-14(21)8-10-15/h3-11,23H,1-2H3/b16-11- |
InChI Key |
FDPDOEISHNYTBN-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2O)/C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CC=C2O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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